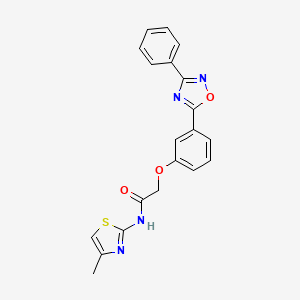
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide, also known as CQMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves its interaction with proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and topoisomerase II, which are involved in cell signaling and DNA replication, respectively. This compound has also been shown to bind to certain proteins, including tubulin and heat shock protein 90, which are involved in cell division and protein folding, respectively.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound has anti-tumor activity and reduces the severity of inflammatory diseases, such as arthritis and colitis. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the activity of specific enzymes and proteins. However, this compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to further elucidate its mechanism of action and its interactions with proteins and enzymes in the body. Additionally, this compound could be used as a tool for studying protein interactions and signaling pathways in various biological systems.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves a series of chemical reactions that begin with the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to produce 4-chlorobenzamide. This is followed by the reaction of 4-chlorobenzamide with 2-hydroxy-8-methylquinoline to produce this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, this compound has been studied for its mechanism of action and biochemical and physiological effects. In biochemistry, this compound has been used as a tool for studying protein interactions and signaling pathways.
Propriétés
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-4-3-5-16-12-17(20(25)23-19(14)16)13-24(10-11-27-2)21(26)15-6-8-18(22)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKLSQQPJROKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)



![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)
![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)
